Comprehensive Technical Guide: 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane in Modern Drug Discovery
Comprehensive Technical Guide: 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane in Modern Drug Discovery
Executive Summary
In the pursuit of novel therapeutics, the exploration of non-traditional, sp3-rich chemical space has become a cornerstone of modern medicinal chemistry. 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane (CAS: 775288-27-2) represents a highly versatile, conformationally flexible, bis-basic scaffold [1]. By combining the unique vector geometry of a seven-membered 1,4-diazepane ring with the basic pharmacophore of a piperidine moiety, this building block is engineered to disrupt molecular planarity, enhance aqueous solubility, and access deep, solvent-exposed pockets in complex target proteins such as kinases and G-protein-coupled receptors (GPCRs).
This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality in drug design, and a self-validating synthetic methodology for its integration into active pharmaceutical ingredients (APIs).
Chemical Identity & Quantitative Profiling
Understanding the foundational metrics of a building block is critical for predicting its behavior in downstream lead optimization. Table 1 summarizes the core quantitative data for 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane.
Table 1: Physicochemical Properties & Impact Analysis
| Property | Value | Causality / Impact on Drug Design |
| CAS Number | 775288-27-2 | Unique global identifier for procurement and IP filing [1]. |
| Molecular Formula | C12H25N3 | Defines the exact stoichiometry of the free base. |
| Molecular Weight | 211.35 g/mol | Low molecular weight allows for extensive functionalization without violating Lipinski’s Rule of 5. |
| Topological Polar Surface Area | ~18.5 Ų | Low TPSA suggests excellent membrane permeability, making it suitable for CNS-targeted therapeutics. |
| Fraction of sp3 Carbons (Fsp3) | 1.0 (12/12) | Exceptional 3D character. Maximizing Fsp3 correlates heavily with clinical success by reducing off-target toxicity associated with flat, aromatic compounds. |
| Basic Centers (pKa) | 3 (2 Tertiary, 1 Secondary) | Enables multi-dentate salt-bridge formation with acidic residues (Asp/Glu) in target binding sites. |
Structural Causality: The "sp3-Rich" Advantage
The architectural design of 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane is not arbitrary; it is a calculated response to common attrition factors in drug development.
The 1,4-Diazepane Core
Historically, medicinal chemists relied heavily on piperazine rings to introduce basicity and improve solubility. However, piperazines often suffer from rigid, predictable exit vectors. Expanding the six-membered piperazine into a seven-membered 1,4-diazepane ring introduces a "puckered" conformation. This structural shift alters the spatial trajectory of attached substituents, which has been shown to reverse unfavorable activity trends and overcome cross-resistance in multi-drug resistant models, such as those seen in antimalarial imidazopyridine optimizations [2].
The Piperidin-4-ylmethyl Appendage
The inclusion of the piperidin-4-ylmethyl group provides a flexible, extended basic arm. In the context of kinase inhibitors (e.g., HPK1 inhibitors), this moiety acts as a critical anchor, reaching into solvent channels or forming robust electrostatic interactions with the protein backbone [3]. The methylene linker ensures that the piperidine ring retains rotational freedom, allowing it to adopt the lowest-energy conformation required for optimal target engagement.
Figure 1: Pharmacological logic and structural causality of the bis-basic scaffold.
Self-Validating Synthetic Methodology
To ensure reproducibility and high yield, the synthesis of this building block must be approached as a self-validating system, complete with in-process controls (IPCs). The most efficient route involves the reductive amination of 1-methyl-1,4-diazepane with an appropriately protected piperidine aldehyde.
Step-by-Step Protocol
Step 1: Reductive Amination
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Reagents: Combine 1-methyl-1,4-diazepane (1.0 eq) and N-Boc-piperidine-4-carboxaldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE).
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Causality of Catalyst: Add glacial acetic acid (0.1 eq) to catalyze iminium ion formation.
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Reduction: Introduce sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise at 0 °C.
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Causality: NaBH(OAc)3 is explicitly chosen over NaBH4 because it is a milder reducing agent. It selectively reduces the transient iminium ion without prematurely reducing the starting aldehyde into a dead-end alcohol byproduct.
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IPC Checkpoint 1 (LC-MS): The reaction is self-validating when LC-MS confirms the complete disappearance of the aldehyde mass and the emergence of the Boc-protected intermediate (Expected [M+H]+ ≈ 312 m/z).
Step 2: Acidic Deprotection
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Reagents: Isolate the intermediate and dissolve in dichloromethane (DCM). Add Trifluoroacetic acid (TFA) (10 eq) dropwise at room temperature.
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Mechanism: The acidic environment protonates the tert-butoxycarbonyl group, leading to its cleavage.
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Causality: The reaction is driven to completion entropically via the evolution of carbon dioxide and isobutylene gas (Le Chatelier's principle).
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IPC Checkpoint 2 (1H-NMR): Following concentration and free-basing with 1M NaOH, analyze the product via 1H-NMR. The protocol validates itself as successful if the intense 9H singlet at ~1.4 ppm (corresponding to the t-butyl group) is completely absent.
Figure 2: Synthetic workflow for 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane.
Applications in Targeted Therapeutics
The utility of 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane is evidenced by its integration into advanced therapeutic programs:
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Kinase Inhibition (e.g., HPK1): In the development of hematopoietic progenitor kinase 1 (HPK1) inhibitors for immuno-oncology, the diazepane-piperidine motif is grafted onto pyrrolo[2,3-b]pyridine cores. The flexibility of the scaffold allows the molecule to navigate the narrow kinase hinge region while exposing the basic piperidine nitrogen to the solvent front, drastically improving the compound's pharmacokinetic profile [3].
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Antiparasitic Agents: During the optimization of imidazopyridines against Plasmodium falciparum, replacing rigid piperazines with the 1,4-diazepane core mitigated cross-resistance against multi-drug resistant strains (e.g., the K1 strain), proving that altering the basic vector geometry can rescue failing chemotypes [2].
By leveraging the unique spatial and physicochemical properties of CAS 775288-27-2, drug development professionals can effectively navigate the complex balance between target affinity, aqueous solubility, and metabolic stability.
References
- MolCore. "775288-27-2 | 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane". MolCore Chemical Database.
- National Institutes of Health (NIH). "Identification of 2,4-disubstituted imidazopyridines as hemozoin formation inhibitors with fast killing kinetics and in vivo efficacy in the Plasmodium falciparum NSG mouse model". PubMed Central.
- Google Patents. "WO2019238067A1 - Pyrrolo [2, 3-b] pyridines or pyrrolo[2, 3-b] pyrazines as hpk1 inhibitor and the use thereof".
